tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 614729-59-8) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a methylsulfonyloxy (mesyloxy) substituent at the 2-position. The mesyloxy group is a reactive leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical intermediate synthesis. Its synthesis likely involves methanesulfonyl chloride activation of a precursor diol or alcohol, as evidenced by analogous procedures for related sulfonate esters .
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyloxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)19-12(16)15-7-5-14(6-8-15)9-11(10-14)20-21(4,17)18/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOYJLNGNQNDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139158 | |
| Record name | 1,1-Dimethylethyl 2-[(methylsulfonyl)oxy]-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614729-59-8 | |
| Record name | 1,1-Dimethylethyl 2-[(methylsulfonyl)oxy]-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[(methylsulfonyl)oxy]-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 614729-59-8) is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H25NO5S, with a molecular weight of 319.42 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H25NO5S
- Molecular Weight : 319.42 g/mol
- CAS Number : 614729-59-8
- Purity : Typically ≥95% .
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds related to the azaspiro framework have been studied for their roles in modulating chemokine receptors, specifically CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV .
Key Mechanisms:
- Chemokine Receptor Modulation : The compound has shown potential in regulating the activity of chemokine receptors, which play critical roles in immune response and inflammation.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been identified as inhibitors of FAAH, suggesting a possible analgesic effect through endocannabinoid system modulation .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the signaling pathways associated with chemokine receptors. A study highlighted that derivatives of azaspiro compounds could reduce inflammation markers in vitro .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against HIV. Studies have indicated that similar azaspiro compounds can interfere with viral entry into host cells by blocking CCR5, a co-receptor necessary for HIV infection .
Case Studies
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. The compound has been classified with hazard statements indicating potential skin and eye irritation (H315, H319) . Further toxicological studies are essential to evaluate long-term effects and safe dosage ranges.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate has shown promise in drug development, particularly as a scaffold for synthesizing bioactive compounds. Its spirocyclic structure is beneficial for enhancing biological activity and selectivity in drug candidates.
2. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the methylsulfonyl group may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .
Agrochemical Applications
1. Pesticide Formulation
The compound's unique chemical structure allows it to be evaluated as a potential pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new agrochemicals that target specific pests while minimizing environmental impact.
2. Plant Growth Regulators
Research into plant growth regulators suggests that similar compounds can influence plant growth and development. This compound may be explored for its effects on plant physiology, potentially leading to enhanced crop yields .
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its unique functional groups may impart desirable properties such as increased flexibility, thermal stability, or chemical resistance in polymeric materials.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their substituents:
*Calculated based on molecular formula.
Physicochemical Properties
- LogP and Solubility: tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-27-8) has a calculated LogP of 1.8 and moderate aqueous solubility (ESOL: -3.01), suggesting lipophilicity suitable for membrane permeability in drug design .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a spirocyclic amine precursor. For example, tert-butyl-protected azaspiro compounds can be functionalized via nucleophilic substitution or sulfonylation. A common approach includes:
Activation : React the hydroxyl group of a precursor (e.g., tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate) with methylsulfonyl chloride (MsCl) in anhydrous dichloromethane at 0–5°C, using a base like triethylamine to scavenge HCl .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or NMR .
Critical parameters include temperature control to avoid side reactions and moisture exclusion to preserve reagent efficacy.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with incompatible materials (e.g., strong oxidizers) .
- Emergency Measures : In case of skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, flush with saline solution and seek medical attention .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 7-azaspiro[3.5]nonane core imposes steric constraints that direct regioselectivity. The tert-butyl group enhances steric shielding, favoring reactions at the less hindered 2-position. Computational studies (e.g., DFT calculations) can predict transition-state geometries, while experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) quantifies activation barriers. For example, the mesylate group’s leaving ability is amplified by electron-withdrawing effects from the adjacent carbonyl, facilitating SN2 pathways .
Q. How can researchers resolve conflicting hazard classifications across safety data sheets (SDS)?
- Methodological Answer : Discrepancies arise from variations in substituents (e.g., cyano vs. methylsulfonyl groups) or incomplete toxicological data. To address this:
Comparative Analysis : Cross-reference SDS entries (e.g., (H302, H315) vs. ("no known hazard")) to identify structural determinants of toxicity.
Experimental Testing : Conduct acute toxicity assays (e.g., OECD Guideline 423) on the specific derivative to establish reliable hazard profiles .
Risk Mitigation : Apply the precautionary principle—assume higher toxicity until proven otherwise.
Q. Which computational methods best predict the compound’s solubility and bioactivity?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvent interactions. The tert-butyl group reduces polarity, favoring nonpolar solvents (logP ≈ 2.5), while the carboxylate enhances aqueous solubility at physiological pH .
- Bioactivity Modeling : Apply molecular docking (AutoDock Vina) to assess binding affinity to targets like proteases or kinases. The spirocyclic framework may mimic transition states in enzymatic reactions, as seen in related azaspiro inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
